
7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazoline core with a pyrrolidine ring and a hydroxyl group, making it a unique structure with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable pyrrolidine derivative reacts with the quinazoline core.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting Agents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Quinazolinone derivatives with potential antimicrobial activity.
Reduction Products: Modified quinazoline cores with altered biological properties.
Substitution Products: Functionalized derivatives with diverse biological activities.
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol involves:
Molecular Targets: It targets specific enzymes or receptors in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one
- 2-(Morpholinomethyl)quinazolin-4(3H)-one
- 2-Amino-3H-quinazolin-4-one
Uniqueness
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol is unique due to its specific combination of a quinazoline core, a pyrrolidine ring, and a hydroxyl group. This structure imparts distinct biological activities and potential therapeutic applications that may not be present in similar compounds .
Properties
CAS No. |
646450-53-5 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylquinazolin-7-ol |
InChI |
InChI=1S/C13H15N3O/c1-9-14-12-8-10(17)4-5-11(12)13(15-9)16-6-2-3-7-16/h4-5,8,17H,2-3,6-7H2,1H3 |
InChI Key |
YVUVUPKOIJLZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



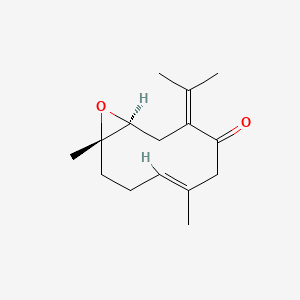

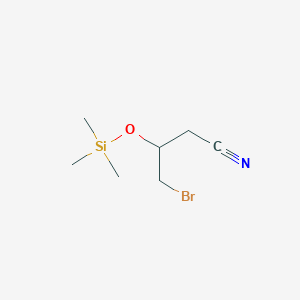

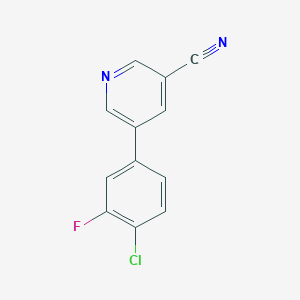
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)

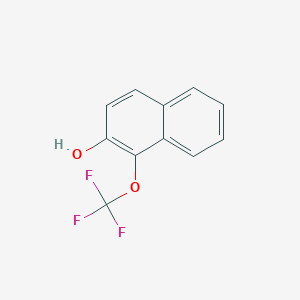

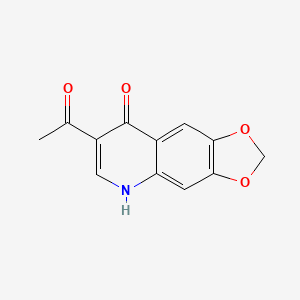
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)
![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)

